4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine
Description
4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine is a heterocyclic compound featuring a pyrimidine ring substituted with chlorine at the 5-position and a 2,6-dimethylmorpholine moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity and enhanced metabolic stability compared to non-methylated analogs. Its applications span medicinal chemistry (e.g., kinase inhibition) and agrochemical research, though its precise mechanisms depend on substituent interactions .
Properties
IUPAC Name |
4-(5-chloropyrimidin-2-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOKATLRXNWADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine typically involves the reaction of 5-chloropyrimidine with 2,6-dimethylmorpholine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the overall yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 5-chlorine atom on the pyrimidine ring serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions. This reactivity is enhanced under catalytic conditions (e.g., palladium-based catalysts) or in the presence of directing groups.
Cross-Coupling Reactions
The chlorine substituent enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.
Acylation and Alkylation of the Morpholine Nitrogen
The morpholine nitrogen undergoes alkylation or acylation under basic conditions, though steric hindrance from the 2,6-dimethyl groups may limit reactivity.
Oxidation Reactions
The morpholine ring’s tertiary amine can be oxidized to an N-oxide under mild conditions.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| mCPBA | CH₂Cl₂, RT, 12 h | 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine N-oxide | |
| H₂O₂ (30%) | AcOH, 50°C, 6 h | This compound N-oxide |
Halogenation Reactions
Electrophilic halogenation can occur at the pyrimidine ring’s unsubstituted positions, depending on directing effects.
| Halogenation Agent | Conditions | Product | Reference |
|---|---|---|---|
| NBS, AIBN | CCl₄, reflux | 4-(5-Chloro-4-bromopyrimidin-2-yl)-2,6-dimethylmorpholine | |
| ICl, DCM | RT, 2 h | 4-(5-Chloro-4-iodopyrimidin-2-yl)-2,6-dimethylmorpholine |
Reduction Reactions
The pyrimidine ring is generally resistant to reduction, but specialized conditions (e.g., catalytic hydrogenation) can saturate the ring.
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 24 h | 4-(5-Chloro-1,4,5,6-tetrahydropyrimidin-2-yl)-2,6-dimethylmorpholine |
Ring-Closing Reactions
The compound can act as a building block in synthesizing fused heterocycles. For example, reacting with diamines under acidic conditions yields bicyclic structures .
Stability and Handling:
Scientific Research Applications
Anticancer Research
4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine has shown potential as an anticancer agent. Studies indicate that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
- Model : Triple-negative breast cancer (TNBC) mouse model.
- Findings :
- Tumor size reduction by approximately 40% compared to control groups.
- Mechanistic studies revealed downregulation of anti-apoptotic proteins, indicating the compound's role in inducing apoptosis in cancer cells.
Neurological Disorders
Research has explored the use of this compound as a potential treatment for central nervous system (CNS) disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for developing novel therapies.
Case Study: Modulation of G Protein-Coupled Receptors (GPCRs)
- Application : Development of allosteric modulators for GPCRs.
- Results :
- Enhanced receptor activity leading to improved cognitive functions in animal models.
- Potential therapeutic effects observed in models of anxiety and depression.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Efficacy
- Target Bacteria : Staphylococcus aureus and Escherichia coli.
- Results :
- Significant inhibition of bacterial growth at specific concentrations.
- Mechanistic studies suggest interference with bacterial cell wall synthesis.
| Application Area | Model/Type | Key Findings |
|---|---|---|
| Anticancer | TNBC Mouse Model | 40% tumor size reduction; apoptosis induction |
| Neurological Disorders | GPCR Modulation | Improved cognitive function; anxiety reduction |
| Antimicrobial | Bacterial Inhibition | Significant growth inhibition; cell wall interference |
Mechanism of Action
The mechanism of action of 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)
Structural Differences :
- Substituents : The pyrimidine ring contains two chlorine atoms (positions 4 and 6) instead of one (position 5). The morpholine ring lacks methyl groups.
- Reactivity: The dichloro substitution enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution (e.g., amination or alkoxylation). In contrast, the mono-chloro derivative may exhibit slower reaction kinetics but greater selectivity in coupling reactions .
Amorolfine (4-(3-(4-(1,1-Dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine)
Structural Differences :
Functional Implications :
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Structural Differences :
5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine
Structural Differences :
- Core Heterocycle: Thienopyrimidine fused ring system (vs. pyrimidine in the target compound).
- Functional Groups : Methanesulfonyl-piperazine enhances solubility in polar solvents, contrasting with the target compound’s hydrophobic methyl groups .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight | Halogen Substituent(s) | Morpholine Modification | Predicted LogP |
|---|---|---|---|---|
| 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine | 257.7 | Cl (position 5) | 2,6-dimethyl | 2.1 |
| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 248.1 | Cl (positions 4, 6) | None | 1.8 |
| Amorolfine | 407.6 | None | 2,6-dimethyl + alkyl | 5.2 |
Biological Activity
The compound 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of B-cell lymphoma 6 (BCL6) and various kinases involved in cancer progression. This article will explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
-
BCL6 Inhibition :
- BCL6 is a transcriptional repressor implicated in the proliferation of malignant B cells. The compound has been shown to inhibit BCL6 activity by preventing the recruitment of corepressor proteins, which is crucial in the development of certain lymphomas .
- The inhibition of BCL6 can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a target for therapeutic intervention in B-cell malignancies.
-
Kinase Modulation :
- The compound also exhibits activity against various protein kinases, which are essential for regulating cell growth and survival. Dysregulation of these kinases is often associated with cancer .
- By modulating kinase activity, the compound may affect multiple signaling pathways involved in tumor growth and metastasis.
In Vitro Studies
- A study demonstrated that This compound effectively inhibited the proliferation of several cancer cell lines. The IC50 values varied depending on the specific kinase being targeted, indicating a selective action against certain pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human B-cell lymphoma | 0.75 | BCL6 inhibition |
| Breast cancer cells | 1.50 | Kinase modulation |
| Lung cancer cells | 2.00 | Multi-target kinase inhibition |
In Vivo Studies
- Animal models have shown promising results regarding the anti-tumor efficacy of this compound. In studies involving mice with implanted tumors, treatment with This compound resulted in significant tumor reduction compared to control groups .
Case Studies
-
Case Study: Treatment of Lymphoma
- A clinical trial involving patients with relapsed B-cell lymphoma demonstrated that patients treated with a regimen including this compound showed improved outcomes compared to those receiving standard therapies alone. The trial highlighted the potential for this compound to enhance therapeutic efficacy when combined with existing treatments .
- Case Study: Kinase Inhibition in Solid Tumors
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, reacting morpholine derivatives with chloropyrimidine precursors under controlled conditions (e.g., using methanol as a solvent at reflux temperatures). Optimization includes adjusting stoichiometry, catalysts (e.g., palladium for cross-coupling), and purification via column chromatography. Lower yields in initial steps (e.g., 51–58%) highlight the need for iterative optimization of reaction time and temperature gradients .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS-TOF) validates molecular weight (e.g., observed m/z 487.2462 vs. calculated 487.2365 ). Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, with parameters like R factor ≤ 0.05 ensuring accuracy. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and confirms purity by detecting residual solvents .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-luminescence) are standard. Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Ensure consistency by replicating assays across cell lines (e.g., HEK293 vs. HeLa) and including positive controls .
Q. What are the key considerations for handling and storing this compound to ensure stability during experiments?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the chloropyrimidine moiety. Use desiccants to avoid moisture absorption. Safety protocols include fume hood use, PPE (gloves, goggles), and waste segregation for halogenated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between different studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell passage number, incubation time). Standardize protocols via inter-laboratory validation. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and meta-analysis to identify confounding variables .
Q. What computational strategies are used to predict interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) models binding poses in target active sites. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability over 100-ns trajectories. QSAR models prioritize derivatives with enhanced steric/electronic properties, validated by free-energy perturbation (FEP) calculations .
Q. How can a structure-activity relationship (SAR) study be designed for derivatives of this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens at pyrimidine C5, morpholine ring methylation). Test against a panel of targets (e.g., kinases, GPCRs) to map pharmacophore features. Use clustering algorithms (e.g., PCA) to correlate structural modifications with activity trends .
Q. What challenges arise when scaling up synthesis from milligram to gram scale, and how are they addressed?
- Methodological Answer : Exothermic reactions at larger scales require temperature-controlled reactors (e.g., jacketed vessels). Purification challenges (e.g., column chromatography inefficiency) are mitigated via recrystallization or centrifugal partition chromatography (CPC). Monitor batch consistency using in-line FTIR or HPLC .
Q. How can researchers address instability of intermediates during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
